
Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-: is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes multiple hydroxyl groups and long alkyl chains, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- typically involves the reaction of octadecanamide with glycerol derivatives under specific conditions. The process often includes:
Starting Materials: Octadecanamide and glycerol derivatives.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high purity and yield. The process may include:
Bulk Reactors: Large-scale reactors to handle significant quantities of starting materials.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Carbonyl Compounds: Formed through oxidation.
Alcohols and Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular processes and as a model compound for studying lipid interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an antistatic agent and in the production of specialty chemicals.
作用機序
The mechanism by which Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It may influence signaling pathways related to inflammation, cell growth, and apoptosis.
類似化合物との比較
Similar Compounds
Octadecanamide, N-(2,3-dihydroxypropyl)-: A closely related compound with similar structural features.
Glycerol Derivatives: Compounds with glycerol backbones and various functional groups.
Uniqueness
Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- is unique due to its specific combination of hydroxyl groups and long alkyl chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that require these properties.
特性
CAS番号 |
651023-22-2 |
|---|---|
分子式 |
C39H79NO5 |
分子量 |
642.0 g/mol |
IUPAC名 |
N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyloctadecanamide |
InChI |
InChI=1S/C39H79NO5/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-25-29-33-40(34-36(42)35-41)39(45)32-28-24-21-23-27-31-38(44)37(43)30-26-22-10-8-6-4-2/h36-38,41-44H,3-35H2,1-2H3 |
InChIキー |
XBQZQWIQTSFBNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CC(CO)O)C(=O)CCCCCCCC(C(CCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


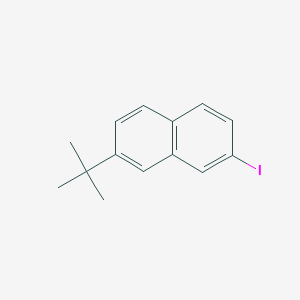
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)

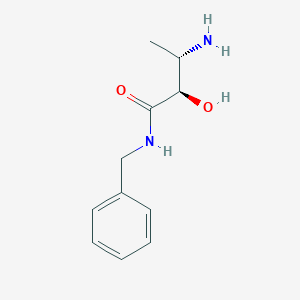
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
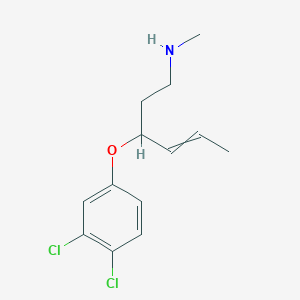
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)

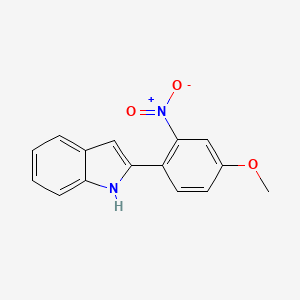
![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
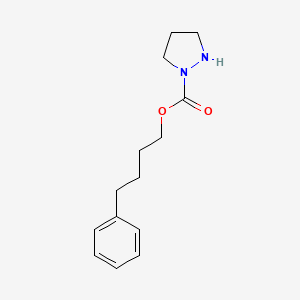
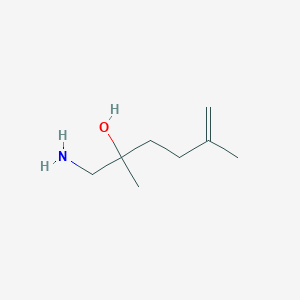
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)
